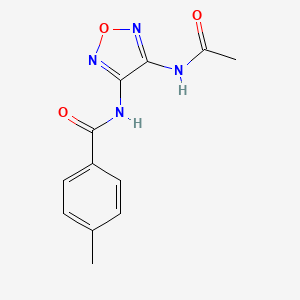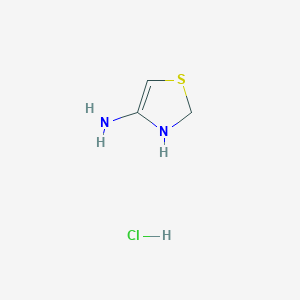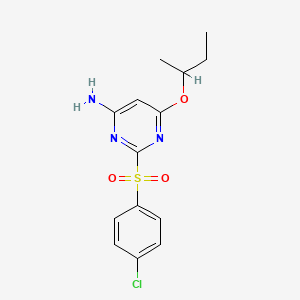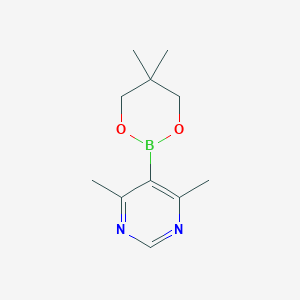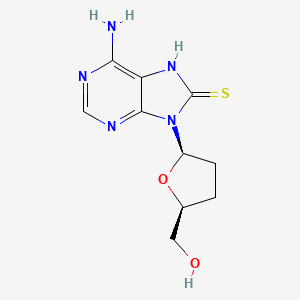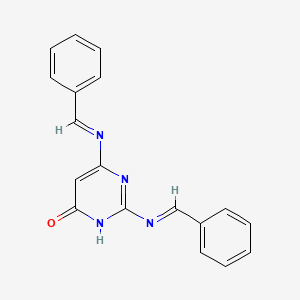
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine core with benzylideneamino substituents at the 2 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one typically involves the condensation of benzaldehyde with 2,6-diaminopyrimidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(benzylideneamino)pyrimidine: Similar structure but with an additional benzylideneamino group at the 4 position.
2,6-Diaminopyrimidin-4-one: The precursor compound used in the synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one.
Benzylideneaminopyrimidine derivatives: Various derivatives with different substituents on the benzylideneamino groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H14N4O |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2,4-bis[(E)-benzylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H14N4O/c23-17-11-16(19-12-14-7-3-1-4-8-14)21-18(22-17)20-13-15-9-5-2-6-10-15/h1-13H,(H,21,22,23)/b19-12+,20-13+ |
Clé InChI |
HWQCRYLPLXEDLY-KVOOEGMKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


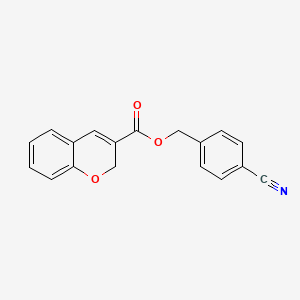
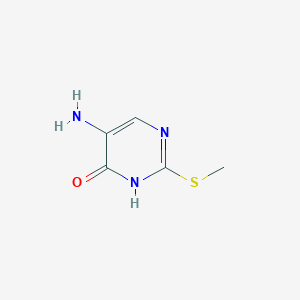
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
